benzyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
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Description
Compounds with similar structures, such as pyrazole derivatives, are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Scientific Research Applications
Anticancer Applications
Benzyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate has been explored in cancer research, particularly as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known for their ability to block cancer cell proliferation and induce apoptosis. A study describes the synthesis and biological evaluation of similar compounds that selectively inhibit HDACs, showing significant antitumor activity and potential as anticancer drugs (Zhou et al., 2008).
Anti-Inflammatory and Antibacterial Applications
This compound has also been implicated in the synthesis of new heterocyclic compounds with anti-inflammatory and antibacterial properties. One study synthesized and characterized a series of new compounds and tested their anti-inflammatory activity. They found that certain derivatives exhibited potent anti-inflammatory effects comparable to standard drugs (Amr et al., 2007). Another study focused on synthesizing novel derivatives that showed significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Kumari et al., 2017).
Corrosion Inhibition
Additionally, derivatives of this compound have been investigated for their corrosion inhibition properties. A study demonstrated that certain compounds effectively inhibit corrosion in metal, offering potential applications in industrial settings (Ashassi-Sorkhabi et al., 2005).
Antimicrobial and Antifungal Activities
Research has also explored the use of this compound in synthesizing derivatives with antimicrobial and antifungal properties. One study synthesized a series of derivatives and examined their activity against bacterial and fungal strains, developing a novel class of antimicrobial agents (Patel & Patel, 2017).
Properties
IUPAC Name |
benzyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-17-8-6-11-19(14-17)28-12-7-13-29-21-22(26-24(28)29)27(2)25(33)30(23(21)32)15-20(31)34-16-18-9-4-3-5-10-18/h3-6,8-11,14H,7,12-13,15-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAZQRUHTHFPOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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